N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide
Description
This compound features a 6,7-dimethoxy-substituted tetrahydroisoquinoline core linked via a sulfonyl ethyl group to a 4-methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-4-6-16(7-5-15)21(24)22-9-11-29(25,26)23-10-8-17-12-19(27-2)20(28-3)13-18(17)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYWKZBTLBQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from P-glycoprotein Modulator Studies
Key analogs include N-alkylbenzenesulfonamides (compounds 14b, 14c, 14d), which share the 6,7-dimethoxy-tetrahydroisoquinoline moiety but differ in substituents and linkage:
Key Structural Differences:
Linker Group: The target compound employs a sulfonyl ethyl (-SO₂-CH₂-CH₂-) linker, whereas analogs 14b–d use a methyl (-CH₂-) bridge.
Functional Group : The target’s 4-methylbenzamide contrasts with the benzenesulfonamide in analogs. Amides generally exhibit higher metabolic stability than sulfonamides, which could affect pharmacokinetics .
Alkyl Chains : Analogs 14b–d vary in alkyl chain length (ethyl, butyl, hexyl) on the sulfonamide nitrogen, which correlates with yield and melting point trends. Longer chains (e.g., hexyl in 14d ) reduce melting points, suggesting increased lipophilicity .
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